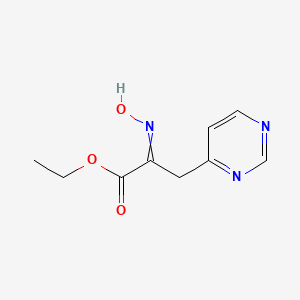
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol is a chemical compound characterized by its unique structure, which includes both ether and thiol groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols with thiol-containing reagents under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thiol linkages.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions: 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of new ether or thioether compounds.
科学的研究の応用
12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol exerts its effects is primarily through its thiol and ether groups. The thiol groups can form disulfide bonds, which are crucial in stabilizing protein structures. The ether linkages provide flexibility and solubility, making the compound versatile in various applications.
類似化合物との比較
3,6-Dioxa-1,8-octanediol: Another compound with ether linkages but lacks thiol groups.
Dithiothreitol (DTT): Contains thiol groups but does not have the ether linkages present in 12,17-Dioxa-6,23-dithiaoctacosane-1,28-diol.
Uniqueness: this compound is unique due to its combination of ether and thiol groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
90577-90-5 |
|---|---|
分子式 |
C24H50O4S2 |
分子量 |
466.8 g/mol |
IUPAC名 |
5-[5-[4-[5-(5-hydroxypentylsulfanyl)pentoxy]butoxy]pentylsulfanyl]pentan-1-ol |
InChI |
InChI=1S/C24H50O4S2/c25-15-5-1-11-21-29-23-13-3-7-17-27-19-9-10-20-28-18-8-4-14-24-30-22-12-2-6-16-26/h25-26H,1-24H2 |
InChIキー |
CZUJWQCDZUNNJL-UHFFFAOYSA-N |
正規SMILES |
C(CCO)CCSCCCCCOCCCCOCCCCCSCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)



![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)






![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
